molecular formula C9H13NO6S B583811 Epinephrine-d3 Sulfate CAS No. 1346604-62-3

Epinephrine-d3 Sulfate

Cat. No.: B583811
CAS No.: 1346604-62-3
M. Wt: 266.282
InChI Key: AELFRHHZGTVYGJ-FIBGUPNXSA-N
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Description

Epinephrine-d3 Sulfate is a deuterated form of epinephrine sulfate, where three hydrogen atoms are replaced by deuterium. Epinephrine, also known as adrenaline, is a hormone and neurotransmitter that plays a crucial role in the body’s fight-or-flight response. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolism of epinephrine due to its stability and distinguishable mass.

Scientific Research Applications

Epinephrine-d3 Sulfate is widely used in scientific research due to its stable isotopic labeling. Some key applications include:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of epinephrine in the body.

    Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of epinephrine.

    Clinical Research: Used in clinical trials to understand the effects of epinephrine in various medical conditions.

    Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of epinephrine and its metabolites.

Mechanism of Action

Target of Action

Epinephrine, also known as adrenaline, primarily targets alpha and beta-adrenergic receptors . These receptors are found in various tissues throughout the body, including the heart, lungs, and blood vessels. The interaction of epinephrine with these receptors plays a crucial role in the body’s response to stress, such as the fight-or-flight response .

Mode of Action

Epinephrine interacts with its targets, the alpha and beta-adrenergic receptors, resulting in various physiological changes. For instance, its action on alpha-adrenergic receptors minimizes vasodilation and increases vascular permeability during anaphylaxis, which can cause the loss of intravascular fluid volume and hypotension . On the other hand, its action on beta receptors relaxes the smooth muscle in the airways of the lungs, relieving shortness of breath and wheezing .

Biochemical Pathways

Epinephrine is regulated in part through its biosynthesis catalyzed by the final enzyme in the catecholamine pathway, phenylethanolamine N-methyltransferase (PNMT) . In response to stress, the PNMT gene in the adrenal medulla is activated via Egr-1 and Sp1 induction . This leads to the production of epinephrine, which then initiates short-term responses to cope with stress .

Pharmacokinetics

The pharmacokinetics of epinephrine involves its absorption, distribution, metabolism, and excretion (ADME). About 40% of a parenteral dose of epinephrine is excreted in urine as metanephrine, 40% as VMA, 7% as 3-methoxy-4-hydroxyphenoglycol, 2% as 3,4-dihydroxymandelic acid, and the rest as acetylated derivatives . These metabolites are excreted mainly as the sulfate conjugates and, to a lesser extent, the glucuronide conjugates .

Result of Action

The molecular and cellular effects of epinephrine’s action are diverse and depend on the specific target and the physiological context. For example, in the context of an allergic reaction, epinephrine can minimize vasodilation and increase vascular permeability, preventing the loss of intravascular fluid volume and hypotension . In the respiratory system, it can relax the smooth muscle in the airways, relieving shortness of breath and wheezing .

Action Environment

The action of epinephrine can be influenced by various environmental factors. For instance, the presence of certain toxic cations in the same environment can influence the pharmacological action of epinephrine . Additionally, the body’s physiological state, such as stress levels, can also affect the production and action of epinephrine .

Safety and Hazards

Epinephrine is fatal in contact with skin and toxic if swallowed or inhaled . It causes skin irritation and serious eye irritation. It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

Biochemical Analysis

Biochemical Properties

Epinephrine-d3 Sulfate interacts with various enzymes, proteins, and other biomolecules. It is regulated in part through its biosynthesis catalyzed by the final enzyme in the catecholamine pathway, phenylethanolamine N-methyltransferase (PNMT) . In rats, immobilization stress activates the PNMT gene in the adrenal medulla via Egr-1 and Sp1 induction .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, Epinephrine initiates short-term responses to cope with stress, and is stress-regulated via genetic control of its biosynthetic enzyme, PNMT .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to adrenoceptors, leading to increased activity of the enzyme adenylate cyclase, increased cAMP, and relaxation of bronchial smooth muscle . It also inhibits the release of inflammatory mediators from mast cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, repeated immobilization or force swim stress may evoke stress resiliency, as suggested by changes in expression and extinction of fear memory in the fear-potentiated startle paradigm .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, Epinephrine is reserved for emergency treatment of life-threatening bronchoconstriction (e.g., anaphylaxis) in animals .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is regulated in part through its biosynthesis catalyzed by the final enzyme in the catecholamine pathway, PNMT . This enzyme is controlled through hormonal and neural stimuli, which exert their effects on gene transcription through protein stability .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Although catecholamines do not cross the blood–brain barrier, circulating Epinephrine from the adrenal medulla may communicate with the central nervous system and stress circuitry by activating vagal nerve β-adrenergic receptors to release norepinephrine .

Subcellular Localization

It is known that Epinephrine, the non-labeled counterpart, is rapidly released from the adrenal medulla into the portal circulation in response to stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epinephrine-d3 Sulfate typically involves the deuteration of epinephrine. This can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction is usually carried out under controlled conditions to ensure the selective replacement of hydrogen atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors. The final product is purified using techniques such as crystallization and chromatography to ensure it meets the required specifications for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Epinephrine-d3 Sulfate undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

    Oxidation: Epinephrine can be oxidized to form adrenochrome and other oxidation products.

    Reduction: Reduction reactions can convert epinephrine to its corresponding dihydroxy derivatives.

    Substitution: Epinephrine can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides and sulfonyl chlorides under acidic or basic conditions.

Major Products

    Oxidation: Adrenochrome and other quinone derivatives.

    Reduction: Dihydroxy derivatives of epinephrine.

    Substitution: Various substituted epinephrine derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Norepinephrine: Another catecholamine with similar physiological effects but primarily acts on alpha-adrenergic receptors.

    Droxidopa: A synthetic amino acid precursor of norepinephrine used to treat neurogenic orthostatic hypotension.

    Ephedrine: A sympathomimetic amine used to treat hypotension and nasal congestion.

Uniqueness

Epinephrine-d3 Sulfate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and clinical research, offering insights that are not easily obtainable with non-deuterated compounds.

References

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Epinephrine-d3 Sulfate involves the sulfation of Epinephrine-d3 using sulfuric acid.", "Starting Materials": [ "Epinephrine-d3", "Sulfuric acid", "Sodium sulfate", "Methanol", "Diethyl ether" ], "Reaction": [ "Epinephrine-d3 is dissolved in methanol.", "Sulfuric acid is added to the solution and stirred for 30 minutes at room temperature.", "Sodium sulfate is added to the mixture to neutralize the excess acid.", "The mixture is filtered and the filtrate is evaporated under reduced pressure.", "The residue is dissolved in diethyl ether and washed with water.", "The organic layer is dried over anhydrous sodium sulfate and evaporated under reduced pressure to obtain Epinephrine-d3 sulfate." ] }

CAS No.

1346604-62-3

Molecular Formula

C9H13NO6S

Molecular Weight

266.282

IUPAC Name

[2-hydroxy-4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]phenyl] hydrogen sulfate

InChI

InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/i1D3

InChI Key

AELFRHHZGTVYGJ-FIBGUPNXSA-N

SMILES

CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O

Synonyms

4-[1-Hydroxy-2-(methylamino-d3)ethyl]-1,2-benzenediol 1-(Hydrogen Sulfate);  3,4-Dihydroxy-α-[(methylamino-d3)methyl]benzyl Alcohol 4-(Hydrogen Sulfate); 

Origin of Product

United States

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